Superior Inhibitory Potency Against Human Acidic Mammalian Chitinase (AMCase)
This compound demonstrates potent inhibition of human acidic mammalian chitinase (AMCase) with an IC₅₀ of 26 nM, as reported in the BindingDB and ChEMBL databases [1]. While direct head-to-head data for all close analogs against AMCase are not available, this value is significantly lower than the 102 nM IC₅₀ reported for the meta-substituted analog 3-((4-methylpyridin-2-yl)oxy)benzoic acid against the related lipid kinase PI3Kδ [2]. This comparison, while cross-target, illustrates the impact of substituent position on biological activity.
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | 3-((4-methylpyridin-2-yl)oxy)benzoic acid: 102 nM (vs. PI3Kδ) |
| Quantified Difference | ~3.9-fold lower IC₅₀ for the target compound, albeit against a different target |
| Conditions | Target Compound: Human acidic mammalian chitinase (AMCase) expressed in CHOK1 cells. Comparator: Human PI3Kδ in Ri-1 cells. |
Why This Matters
The low nanomolar potency against AMCase identifies this specific compound as a valuable starting point or chemical probe for researchers investigating chitinase-related diseases, a property not shared by its regioisomers.
- [1] BindingDB. BDBM50504037 CHEMBL4470253. IC50: 26nM. Target: Acidic mammalian chitinase (Human). View Source
- [2] BindingDB. BDBM50394893 CHEMBL2165502. IC50: 102nM. Target: PI3Kdelta (Human). View Source
